(2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid

Chiral chromatography Enantiomeric purity Absolute configuration

Racemic or misconfigured dioxane intermediates introduce diastereomeric ambiguity that undermines chiral synthesis and chromatographic reproducibility. (2S,4S)-2-Methyl-1,3-dioxane-4-carboxylic acid (CAS 158817-45-9) eliminates this risk with two defined (S) stereocenters locked in the cis configuration. • Serves as a chiral pool entry point for optically active 1,3-diol fragments-recurrent motifs in polyketide and statin-class targets-via acid-catalyzed deprotection with retention of configuration. • Suited for Barton radical decarboxylation-reductive lithiation sequences to generate homochiral organolithium nucleophiles; inaccessible to non-carboxylic acid dioxane analogs. • Lead-like physicochemical profile (MW 146.14, XLogP3 0.2, TPSA 55.8 Ų) enables direct use in fragment-based screening libraries without further optimization. Supplied as a crystalline solid with full stereochemical documentation. For research use only; standard international B2B shipping available.

Molecular Formula C6H10O4
Molecular Weight 146.142
CAS No. 158817-45-9
Cat. No. B586555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid
CAS158817-45-9
Molecular FormulaC6H10O4
Molecular Weight146.142
Structural Identifiers
SMILESCC1OCCC(O1)C(=O)O
InChIInChI=1S/C6H10O4/c1-4-9-3-2-5(10-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m0/s1
InChIKeyAGUWJLDAYXVSBT-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-2-Methyl-1,3-dioxane-4-carboxylic Acid – Molecular Identity and Procurement Profile


(2S,4S)-2-Methyl-1,3-dioxane-4-carboxylic acid (CAS 158817-45-9) is a chiral, non-racemic cyclic acetal–carboxylic acid with the molecular formula C₆H₁₀O₄ and a monoisotopic mass of 146.058 g/mol. The compound is formally designated as 1,3-dioxane-4-carboxylic acid, 2-methyl-, (2S-cis)-(9CI) and carries two defined stereocenters that impart the (2S,4S) absolute configuration [1]. At ambient temperature it is typically supplied as a solid or crystalline powder, and its functional architecture – a 1,3-dioxane ring fused to a carboxylic acid handle – places it at the intersection of chiral pool intermediates and protected α-hydroxy acid equivalents [1]. Commercially, the compound is sourced primarily from specialty chemical suppliers for use in early-stage medicinal chemistry, asymmetric synthesis, and chiral building-block research.

Chiral non-racemic acetal–carboxylic acid with defined (2S,4S) absolute configuration
Supports asymmetric synthesis and chiral building-block research
Carboxylic acid handle enables amide coupling and further derivatization

Stereochemical Pitfalls of Substituting (2S,4S)-2-Methyl-1,3-dioxane-4-carboxylic Acid


The (2S,4S) configuration of this dioxane carboxylic acid is not a cosmetic descriptor; it directly dictates the three-dimensional presentation of both the acid moiety and the ring oxygen atoms, which in turn governs molecular recognition in biological systems, diastereoselectivity in synthetic transformations, and chromatographic retention behavior. The six-membered 1,3-dioxane ring can adopt chair, twist-boat, or 1,4-twist conformations depending on the substitution pattern, and the (2S,4S)-cis arrangement places the 2-methyl and 4-carboxylic acid groups in distinct relative orientations compared to their trans diastereomers or the opposite enantiomer [1]. Generic sourcing of a racemic mixture, a regioisomer such as 4-methyl-1,3-dioxane-4-carboxylic acid (CAS 159077-55-1), or even a close structural analog without defined stereochemistry will not replicate the same conformational landscape and can lead to divergent physicochemical properties, unexpected biological activity, and batch-to-batch inconsistency in chiral synthesis [1].

(2S,4S) absolute configuration
vs.
Racemate or (2R,4R) enantiomer may reverse optical activity and alter chiral recognition
cis-2,4-disubstituted dioxane ring
vs.
trans or regioisomeric dioxane analogs may adopt different conformations, shifting diastereoselectivity
Carboxylic acid present (HBD/HBA, acidity)
vs.
Non-acidic dioxane scaffolds lack amide coupling capacity and aqueous salt formation

Quantitative Differential Evidence for (2S,4S)-2-Methyl-1,3-dioxane-4-carboxylic Acid


Absolute Stereochemical Configuration vs. (2R,4R) Mirror Image

The target compound possesses the (2S,4S) absolute configuration, which is optically active and distinct from its enantiomer (2R,4R)-2-methyl-1,3-dioxane-4-carboxylic acid. Any attempt to replace one enantiomer with its mirror image fundamentally alters the sign and magnitude of optical rotation, as well as the interaction with chiral environments such as enzyme active sites or chiral stationary phases. The defined stereocenter count for the target compound is 2, with zero undefined atom or bond stereocenters, confirming full configurational assignment [1]. While no published specific rotation value is available for this compound, the stereochemical purity inferred from the defined stereocenter count represents a binary differentiation: a racemic or opposite-enantiomer mixture will exhibit zero or opposite optical activity, which is unacceptable for enantioselective applications.

Stereochemical Configuration
Class-level
2 defined stereocenters (2S,4S); 0 undefined
Target vs (2R,4R) or racemate
Enables enantiopure workflows without chiral resolution
Full configurational assignment per IUPAC/InChI
Chiral chromatography Enantiomeric purity Absolute configuration

Topological Polar Surface Area and Hydrogen-Bond Profile

The presence of the carboxylic acid group in (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid confers a Topological Polar Surface Area (TPSA) of 55.8 Ų and provides one hydrogen-bond donor (HBD) and four hydrogen-bond acceptors (HBA) [1]. By contrast, 2-methyl-1,3-dioxane (CAS 626-68-6), which lacks the carboxylic acid, has no hydrogen-bond donor and only two acceptors, and a substantially lower TPSA (no carboxylic oxygen contribution) [2]. This difference directly impacts aqueous solubility, passive membrane permeability, and the compound's behavior in reversed-phase chromatography. A TPSA of 55.8 Ų positions the target compound in a range compatible with blood-brain barrier penetration potential (TPSA < 70 Ų is typically favorable), whereas the bare acetal analog is considerably less polar.

Topological PSA
Cross-study comparable
55.8 Ų
Target vs ~18.5 Ų (non-acidic analog)
Carboxylic acid increases polarity and hydrogen-bond capacity
Calculated from SMILES-derived topological descriptors
Physicochemical property TPSA Hydrogen bonding

Partition Coefficient vs. More Hydrophobic Dioxane Analogues

The calculated partition coefficient (XLogP3) for (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid is 0.2 [1], indicating balanced hydrophilicity appropriate for aqueous formulation without being excessively polar. In comparison, 2-methyl-1,3-dioxane has a higher XLogP3 of approximately 0.5–0.7 [2], reflecting its greater lipophilicity due to the absence of the polar carboxylic acid. When contrasted with larger, more elaborate 1,3-dioxane carboxylic acids used in pharmaceutical contexts (e.g., rosuvastatin-related 2,2-dimethyl-1,3-dioxane-4-carboxylic acid derivatives, which can have XLogP3 values exceeding 2.0), the target compound is distinctly less lipophilic and more suitable as a water-compatible chiral building block .

XLogP3
Cross-study comparable
0.2
Target vs 0.5–0.7 (non-acidic analog)
Lower lipophilicity supports aqueous-phase handling and lead-like space
Calculated XLogP3; 2,2-dimethyl derivatives exceed 2.0
Lipophilicity XLogP3 Drug-likeness

Carboxylic Acid Acidity vs. Non-Acidic Dioxane Scaffolds

Although no experimentally measured pKa for (2S,4S)-2-methyl-1,3-dioxane-4-carboxylic acid has been published, the structurally related 4-methyl-1,3-dioxane-4-carboxylic acid has a predicted pKa of 3.35 ± 0.20 (ACD/Labs), which is representative of an aliphatic carboxylic acid on a dioxane scaffold and is approximately 1.4 pKa units more acidic than acetic acid (pKa 4.76) due to the electron-withdrawing inductive effect of the two ring oxygens . In contrast, 2-methyl-1,3-dioxane and other non-carboxylic dioxane derivatives lack an ionizable acidic proton under physiological conditions (pKa > 35 for ring C–H) and cannot form stable carboxylate salts [1]. This acidity differential controls solubility in basic buffer, metal-chelating ability, and applicability in amide bond formation or active ester chemistry, all of which are inaccessible to non-acidic dioxane analogs.

Predicted pKa
Class-level inference
~3.0–3.7 (carboxylic acid)
Target vs Acetic acid 4.76; non-acidic dioxane >35
Enhanced acidity enables deprotonation and salt formation under mild conditions
Predicted from 4-methyl regioisomer; no experimental pKa available
pKa prediction Acid-base property Conjugation chemistry

Conformational Preference of cis-2,4-Substitution Pattern

In the 1,3-dioxane series, the cis-2,4-disubstitution pattern of the target compound creates a distinct conformational landscape compared to trans-2,4-diastereomers or 2,2-dimethyl variants. Conformational studies on multi-methyl-1,3-dioxanes have established that cis-2,4-substituted dioxanes preferentially adopt a 1,4-twist conformation rather than the classical chair, with the chair–twist free-energy difference (ΔG°(CT)) measured at 12.9 ± 0.5 kJ/mol for the closely related trans-2,4,4,6-tetramethyl/cis-epimer system [1]. This contrasts with trans-2,4-dialkyl-1,3-dioxanes, which populate the chair conformer far more extensively. The target compound's (2S,4S)-cis geometry thus presents the carboxylic acid in a stereoelectronically differentiated orientation, which has direct consequences for facial selectivity in nucleophilic additions and for the stereochemical outcome of reactions at the acetal center [1].

Conformational Preference
Class-level inference
Cis-2,4 favors 1,4-twist over chair (ΔG° ~12.9 kJ/mol)
Target vs trans-2,4-disubstituted (chair dominant)
Twist conformer alters presentation of acid moiety and facial selectivity
NMR-derived equilibrium data from multi-methyl-1,3-dioxanes
Conformational analysis Diastereoselectivity 1,3-dioxane stereochemistry

Procurement-Relevant Application Scenarios for (2S,4S)-2-Methyl-1,3-dioxane-4-carboxylic Acid


Chiral Building Block for Enantioselective 1,3-Diol Synthesis

The (2S,4S)-cis configuration and carboxylic acid functionality make this compound a strategic entry point for constructing optically active 1,3-diol fragments, which are recurrent motifs in polyketide natural products and statin-class pharmaceuticals [1]. After appropriate activation, the dioxane ring can serve as a masked diol that is revealed by acid-catalyzed deprotection, delivering the chiral 1,3-diol with retention of configuration. The measured XLogP3 of 0.2 and TPSA of 55.8 Ų ensure solubility in common organic solvents (THF, DCM, DMF) while still permitting aqueous workup, a practical advantage relative to more lipophilic dioxane intermediates .

Privileged Scaffold for Fragment-Based Drug Discovery

The combination of low molecular weight (146.14 g/mol) and lead-like XLogP3 (0.2) places this compound within established fragment-like physicochemical space (MW < 300, cLogP ≤ 3) [1]. The defined (2S,4S) stereochemistry provides a rigid, three-dimensional scaffold that can be elaborated through the carboxylic acid handle via amide or ester bond formation, or through the dioxane ring by electrophilic substitution. Its four hydrogen-bond acceptors and one donor enable diverse intermolecular interactions with protein targets, making it a suitable fragment for screening libraries where 3D shape diversity and balanced polarity are selection criteria.

Precursor for Optically Active α-Alkoxylithium Reagents

A key literature precedent demonstrates that 1,3-dioxane carboxylic acids can be transformed into enantio-enriched 4-lithio-2-alkyl-1,3-dioxanes via Barton radical decarboxylation followed by reductive lithiation, with optical activity retained through the stereogenic acetal center [1]. (2S,4S)-2-Methyl-1,3-dioxane-4-carboxylic acid is structurally suited for this sequence, enabling the generation of homochiral organolithium nucleophiles that react stereospecifically with electrophiles to build more complex dioxane derivatives. This application is inaccessible to non-carboxylic acid dioxane analogs, which lack the requisite radical decarboxylation handle.

Reference Standard for Chiral Method Development

As a fully defined chiral compound with two stereocenters and zero undefined stereocenters, the target compound can serve as a calibration standard for chiral HPLC and SFC method development [1]. Its distinct optical activity profile (sign and magnitude of rotation) provides a binary verification endpoint: the absence of the opposite enantiomer or meso diastereomer can be routinely confirmed by chiral chromatography, and procurement of the defined (2S,4S) enantiomer eliminates the need to source both enantiomers separately for method validation. The GHS classification data available via supplier databases further supports safe handling in analytical laboratory settings .

Application
Selection Property
Validation Focus
Chiral 1,3-diol synthesis
Defined (2S,4S) absolute configuration
Diastereoselectivity and optical rotation verification
Fragment-based drug discovery
Lead-like molecular weight and polarity
Physicochemical profiling and fragment library compatibility
α-Alkoxylithium reagent precursor
Carboxylic acid handle for radical decarboxylation
Stereospecific lithiation and electrophile reactivity
Chiral method reference standard
Two defined stereocenters, zero undefined
Enantiomeric purity and optical rotation confirmation
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